Florfenicol amine

Pharmacokinetics Aquaculture Residue Depletion

Florfenicol amine (FFA) is the mandatory marker residue for florfenicol regulatory monitoring under FDA and EU MRL frameworks. Using a generic amphenicol standard leads to inaccurate quantification because FFA requires aggressive acid hydrolysis (6N HCl, 100°C, 2h) to release covalently bound residues—standard extraction fails. The distinct LOD (1.0 ng/g vs. 0.1 ng/g for florfenicol) and lower recovery (~71%) demand a dedicated FFA calibrant. This high-purity standard ensures valid confirmatory LC‑MS/MS quantification, accurate withdrawal-period calculation, and reliable ELISA kit calibration. Purchase to maintain audit‑ready compliance.

Molecular Formula C10H14FNO3S
Molecular Weight 247.29 g/mol
CAS No. 76639-93-5
Cat. No. B021668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlorfenicol amine
CAS76639-93-5
Synonymsflorfenicol amine
Sch 40458
Sch-40458
Molecular FormulaC10H14FNO3S
Molecular Weight247.29 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=C(C=C1)C(C(CF)N)O
InChIInChI=1S/C10H14FNO3S/c1-16(14,15)8-4-2-7(3-5-8)10(13)9(12)6-11/h2-5,9-10,13H,6,12H2,1H3/t9-,10-/m1/s1
InChIKeyXLSYLQDVLAXIKK-NXEZZACHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite solid

Structure & Identifiers


Interactive Chemical Structure Model





Florfenicol Amine (CAS 76639-93-5): Analytical Standard for Precise Quantification of Florfenicol Marker Residues in Veterinary Drug Monitoring and Research


Florfenicol amine (CAS 76639-93-5) is the primary inactive metabolite of the broad-spectrum veterinary antibiotic florfenicol and serves as its official marker residue for regulatory monitoring in food-producing animals [1]. Unlike the parent drug, FFA has no inherent antimicrobial activity but is the target analyte for confirmatory methods due to its persistence in edible tissues [1]. Its role as an analytical standard is critical for ensuring compliance with maximum residue limits (MRLs) set by agencies such as the U.S. FDA and the EU .

Why Generic Amphenicol Standards Cannot Substitute for Florfenicol Amine in Regulated Residue Analysis and Pharmacokinetic Studies


Substituting a generic amphenicol standard for FFA in analytical workflows is scientifically invalid due to significant differences in analytical behavior, recovery, and detection limits. For instance, in LC-MS/MS analysis, the detection limit for FFA (1.0 ng/g) is 3-10 times higher than for florfenicol (0.1 ng/g) or thiamphenicol (0.3 ng/g) in the same aquatic matrices [1]. This necessitates separate calibration curves and quality control procedures. Furthermore, FFA's unique solubility profile and requirement for aggressive acid hydrolysis (6N HCl, 100°C for 2h) to release it from covalently bound tissue residues mean that standard extraction methods for parent drugs are insufficient [2]. Using a non-specific standard would lead to inaccurate quantification, risking non-compliance with MRLs and flawed pharmacokinetic data .

Florfenicol Amine (CAS 76639-93-5): Quantitative Evidence for Differentiated Analytical and Biological Performance


Pharmacokinetic Differentiation: Slower Elimination and Distinct Tissue Distribution of FFA vs. Parent Florfenicol in Fish

In snubnose pompano (Trachinotus blochii), the metabolite florfenicol amine (FFA) exhibits a significantly different pharmacokinetic profile compared to the parent drug florfenicol (FFC). Following a single oral dose of 15 mg/kg, the time to reach maximum concentration (Tmax) and the elimination half-life (t1/2β) were slower for FFA than for FFC in all tissues examined [1]. Notably, FFA t1/2β in the kidney was exceptionally long at 46.01 ± 8.2 h, compared to the parent drug's t1/2β in the same tissue (value not specified but contextually lower) [1]. Conversely, the maximum concentration (Cmax) for FFA was lower than for FFC in most tissues, except in the kidney and bile [1].

Pharmacokinetics Aquaculture Residue Depletion

Analytical Method Differentiation: Higher Limit of Detection for FFA Compared to Florfenicol in HPLC

In a bioequivalence study of florfenicol preparations in broilers, the analytical method using HPLC demonstrated a stark difference in detection sensitivity between the parent drug and its metabolite. The limit of detection (LOD) for florfenicol was 0.017 µg/mL, while the LOD for florfenicol amine was substantially higher at 0.78 µg/mL [1]. Additionally, the recovery rates for FFA (82.2-83.8%) were marginally lower than those for florfenicol (83.4-84.6%) [1].

Analytical Chemistry Method Validation Bioequivalence

Residue Depletion Kinetics: FFA Elimination Half-Life in Tilapia Fillet vs. Florfenicol

In Nile tilapia (Oreochromis niloticus), the depletion of florfenicol amine (FFA) from edible fillet tissue, following a 12-day oral dosing regimen of florfenicol at 15 mg/kg BW/day, was characterized [1]. The study found that FFA, the marker residue, was eliminated with an estimated half-life of 2.32 days in the fillet [1]. This depletion kinetics data is essential for calculating appropriate withdrawal periods, and it differs from the depletion rates observed for the parent drug in other tissues [1].

Food Safety Residue Depletion Withdrawal Period

Immunoassay Cross-Reactivity Profile: Distinct Recognition of FFA vs. Other Amphenicols

A heterologous ELISA developed for detecting FFA and florfenicol (FF) in swine muscle demonstrated a unique antibody cross-reactivity profile [1]. The antibody showed 100% cross-reactivity with FFA and 97% with FF, but only 6% with thiamphenicol and negligible reactivity with chloramphenicol [1]. This contrasts with other antisera raised against thiamphenicol or florfenicol, which may show different recognition patterns [2].

Immunoassay ELISA Cross-Reactivity

Analytical Recovery Rates: FFA Recovery is Consistently Lower than Florfenicol in Multi-Residue LC-MS Methods

A multi-residue LC-MS method for aquatic species (salmon) demonstrated a clear difference in extraction recovery between FFA and its parent drug [1]. At a spike level of 2 ng/g, the recovery for FFA was 71%, while the recovery for florfenicol (FFC) was significantly higher at 107% [1]. This indicates that standard extraction protocols optimized for FFC may not be adequate for the more polar FFA, leading to underestimation of residue levels.

Analytical Chemistry LC-MS/MS Method Validation

Sample Preparation Requirement: Necessity of Strong Acid Hydrolysis for Total FFA Recovery vs. Solvent Extraction for Parent Drug

Regulatory methods for determining total florfenicol residues mandate a sample preparation step unique to FFA [1]. To convert all florfenicol-related residues (including covalently bound forms) into the marker residue FFA for quantification, tissue samples must undergo aggressive acid hydrolysis using 6N HCl at 100 °C for 2 hours [1]. This step is not required for simple solvent extraction of the parent drug, florfenicol [2]. Failure to include this hydrolysis step results in incomplete recovery of FFA and an underestimation of the total drug residue burden.

Sample Preparation Residue Analysis Hydrolysis

Optimal Applications of Florfenicol Amine (CAS 76639-93-5) in Veterinary Drug Residue Monitoring and Pharmacokinetic Research


Regulatory Compliance Testing for Florfenicol MRLs in Food-Producing Animals

As the designated marker residue for florfenicol, FFA is the mandatory analyte for confirmatory testing to ensure compliance with maximum residue limits (MRLs) set by global food safety authorities (e.g., U.S. FDA tolerance of 200 µg/kg in beef/poultry, 100 µg/kg in fish). Analytical laboratories must use a high-purity FFA reference standard to accurately quantify total residues after performing the required acid hydrolysis step, as outlined in regulatory methods [1].

Pharmacokinetic and Residue Depletion Studies for New Florfenicol Formulations or Target Species

When developing a new florfenicol formulation or seeking approval for use in a new species (e.g., a specific aquaculture fish), researchers must characterize the depletion of the marker residue FFA in edible tissues. The slower elimination half-life of FFA, such as the 2.32-day half-life observed in tilapia fillet or the prolonged 46.01 h half-life in pompano kidney, directly dictates the calculation of the required withdrawal period to ensure food safety [2] [3].

Development and Validation of Analytical Methods for Multi-Residue Screening

Due to the distinct analytical behavior of FFA, including its higher LOD (0.78 µg/mL vs. 0.017 µg/mL for florfenicol) and lower recovery (71% vs. 107% for florfenicol) in certain matrices, method developers must use FFA as a specific target analyte during validation [4] [5]. This ensures that new LC-MS/MS or immunoassay methods are fit for purpose and can reliably detect FFA at or below the required MRL levels.

Production and Quality Control of Immunoassay Test Kits for Amphenicol Residues

Manufacturers of ELISA test kits require pure FFA for both antibody generation and as a calibrant. The unique cross-reactivity profiles observed, such as the high specificity of certain FFA-raised antibodies (100% for FFA vs. negligible for chloramphenicol), are critical for designing tests that can either specifically target FFA or broadly detect multiple amphenicols, depending on the intended application [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Florfenicol amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.